molecular formula C9H13NO2 B1218726 4-(2-Aminoethyl)-2-methoxyphenol CAS No. 554-52-9

4-(2-Aminoethyl)-2-methoxyphenol

Cat. No.: B1218726
CAS No.: 554-52-9
M. Wt: 167.20 g/mol
InChI Key: DIVQKHQLANKJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxytyramine is synthesized by the methylation of dopamine. The enzyme catechol-O-methyl transferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 3-position of dopamine . This reaction occurs under physiological conditions in the human body.

Industrial Production Methods: Industrial production of 3-methoxytyramine typically involves chemical synthesis rather than enzymatic processes. One common method involves the methylation of dopamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxytyramine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Monoamine oxidase (MAO) in the presence of oxygen.

    Substitution: Various nucleophiles can be used to substitute the methoxy group, often requiring a catalyst and elevated temperatures.

Major Products:

    Oxidation: Homovanillic acid.

    Substitution: Depending on the nucleophile used, various substituted phenethylamines can be formed.

Scientific Research Applications

Medicinal Chemistry

4-(2-Aminoethyl)-2-methoxyphenol has been investigated for its role as a precursor in the synthesis of various biologically active compounds. It is particularly noted for its structural similarity to neurotransmitters, which makes it a candidate for drug development targeting neurological disorders.

Case Study: Synthesis of Neurotransmitter Analogues

Research has shown that derivatives of this compound can be synthesized to create analogues of dopamine and norepinephrine. These analogues have been studied for their potential effects on mood disorders and neurodegenerative diseases. For instance, a study demonstrated the successful synthesis of 3-methoxy-4-hydroxyphenethylamine from this compound, highlighting its utility in creating compounds with similar biological activity to dopamine .

Biochemical Applications

This compound serves as a significant biomarker in human metabolism. It is involved in various biochemical pathways and acts as a metabolite in human blood serum and urine.

Biomarker Studies

Research indicates that this compound can be utilized as a biomarker for specific metabolic processes. A study detailed its presence in human urine, suggesting its potential use in clinical diagnostics to monitor metabolic disorders or the efficacy of certain treatments .

Pharmacological Research

The pharmacological properties of this compound have been explored in relation to its effects on the central nervous system. Its ability to act on adrenergic receptors positions it as a candidate for further pharmacological studies.

The compound is also used as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.

Synthesis Example

A notable synthetic application involves the Pictet-Spengler reaction using derivatives of this compound to yield coumarin derivatives with potential anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Aminoethyl)-2-methoxyphenol, and how are reaction progress and purity monitored?

Synthesis typically involves alkylation or condensation reactions. For example, the aminoethyl group can be introduced via reductive amination of a phenolic aldehyde precursor using sodium cyanoborohydride. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation, while NMR spectroscopy (e.g., 1^1H and 13^{13}C) confirms structural integrity and purity .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C9_9H13_{13}NO2_2, exact mass 167.0946 g/mol).
  • FT-IR spectroscopy to identify functional groups (e.g., phenolic -OH stretch at ~3300 cm1^{-1}, methoxy C-O at ~1250 cm1^{-1}).
  • X-ray crystallography (if crystallizable) for 3D structural elucidation, though this requires high-purity samples .

Q. What are the key chemical properties influencing its reactivity in biological or catalytic systems?

  • The phenolic -OH group enables hydrogen bonding and redox activity (e.g., radical scavenging).
  • The methoxy group sterically hinders electrophilic substitution at the ortho position.
  • The primary amine facilitates coordination with metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) in catalytic systems or enzyme-binding studies .

Advanced Research Questions

Q. How can researchers investigate the neurochemical pathways influenced by this compound?

This compound is structurally analogous to 3-methoxytyramine , a dopamine metabolite. Methodologies include:

  • Enzyme inhibition assays (e.g., acetylcholinesterase inhibition via Ellman’s spectrophotometric method) to study neuromodulatory effects .
  • Radioligand binding studies using 3^3H-labeled analogs to assess affinity for dopamine or serotonin receptors.
  • In vivo microdialysis in rodent models to measure extracellular neurotransmitter levels post-administration .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound?

Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions. Solutions include:

  • Standardized redox potential measurements (cyclic voltammetry) to quantify electron-transfer capacity.
  • Dose-response profiling across multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293) to identify cell-type-specific effects.
  • Metabolomic profiling (LC-MS/MS) to track degradation products or reactive intermediates .

Q. What methods assess the compound’s potential in designing metal-organic frameworks (MOFs)?

  • Coordination chemistry studies : Titrate the compound with metal salts (e.g., Zn(NO3_3)2_2) and monitor complex formation via UV-vis or EPR spectroscopy.
  • Surface area analysis (BET method) to evaluate porosity of MOFs synthesized with the compound as a ligand.
  • Gas adsorption experiments (e.g., CO2_2 capture) to test functional applications .

Q. How can researchers address gaps in toxicity and ecological impact data for this compound?

  • QSAR modeling to predict acute/chronic toxicity based on structural analogs.
  • Microtox bioassays using Vibrio fischeri to measure ecotoxicity (EC50_{50}).
  • Soil column experiments to study biodegradation kinetics under varied pH and microbial conditions .

Q. Methodological Notes

  • Contradictory Data : highlights unresolved biological mechanisms, necessitating multi-omics approaches (transcriptomics/proteomics) to map pathways.

Properties

IUPAC Name

4-(2-aminoethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVQKHQLANKJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1477-68-5 (hydrochloride)
Record name 3-Methoxytyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40862189
Record name 4-(2-Aminoethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxytyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

554-52-9
Record name 3-Methoxytyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxytyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethyl)-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-O-METHYLDOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methoxytyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 2-methoxy-4-(2-nitro-ethyl)-phenol (2.0 g) and Raney-nickel (3.7 g) in ethanol (30 ml) is added hydrazine hydrate (3.8 g) during 30 minutes. The reaction mixture is stirred for 1 hour at room temperature. After filtration the reaction mixture is poured into water (350 ml). It is extracted with ethyl acetate (2×400 ml) washed with brine (2×50 ml) dried (Na2SO4) and evaporated. 4-(2-amino-ethyl)-2-methoxy-phenol is obtained as colorless crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of palladium on charcoal (10%) were added to 5 g (19.5 mmol) of 2-[4-(benzyloxy)-3-methoxyphenyl]ethylamine [cf.: Heterocycles, Vol. 28, 297-298 (1989)] in 100 ml of tetrahydrofuran and the mixture was hydrogenated under atmospheric pressure. After the uptake of hydrogen had ended, the mixture was filtered and the filtrate was freed from the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2-Aminoethyl)-2-methoxyphenol
4-(2-Aminoethyl)-2-methoxyphenol
4-(2-Aminoethyl)-2-methoxyphenol
4-(2-Aminoethyl)-2-methoxyphenol
4-(2-Aminoethyl)-2-methoxyphenol
4-(2-Aminoethyl)-2-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.